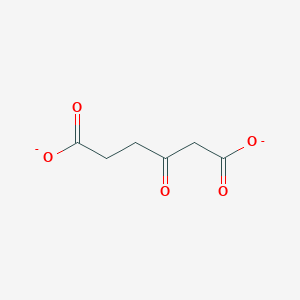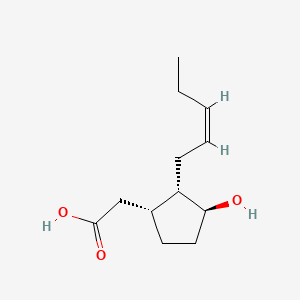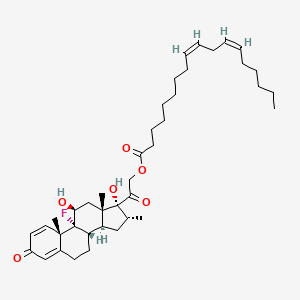
Dexamethasone linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone linoleate is a synthetic ester derived from dexamethasone and linoleic acid. Dexamethasone is a potent glucocorticoid with anti-inflammatory and immunosuppressant properties, while linoleic acid is an essential fatty acid commonly found in plant oils. The combination of these two molecules results in this compound, which is used for its enhanced anti-inflammatory effects and improved pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone linoleate typically involves the esterification of dexamethasone with linoleic acid. The process begins with the reaction of dexamethasone alcohol with methanesulfonyl chloride to form dexamethasone mesylate. This intermediate is then transesterified with potassium linoleate in dimethylformamide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Dexamethasone linoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The ester linkage in this compound can be targeted in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Dexamethasone linoleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is employed in cell culture studies to investigate its anti-inflammatory effects.
Medicine: this compound is explored for its potential in treating inflammatory diseases and conditions such as arthritis and dermatitis.
Industry: It is used in the formulation of topical creams and ointments for its enhanced skin penetration and prolonged anti-inflammatory action
Mechanism of Action
Dexamethasone linoleate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The esterification with linoleic acid enhances the compound’s lipophilicity, improving its absorption and distribution in tissues .
Comparison with Similar Compounds
Dexamethasone: The parent compound with potent anti-inflammatory properties.
Betamethasone Linoleate: Another ester of a glucocorticoid with similar applications.
Hydrocortisone Linoleate: A less potent glucocorticoid ester used for milder inflammatory conditions.
Uniqueness: Dexamethasone linoleate stands out due to its enhanced anti-inflammatory effects and improved pharmacokinetic profile compared to its parent compound and other similar esters. The combination of dexamethasone and linoleic acid results in a compound with superior skin penetration and prolonged action, making it highly effective for topical applications .
Properties
CAS No. |
39026-39-6 |
|---|---|
Molecular Formula |
C40H59FO6 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36(45)47-28-35(44)40(46)29(2)25-33-32-22-21-30-26-31(42)23-24-37(30,3)39(32,41)34(43)27-38(33,40)4/h9-10,12-13,23-24,26,29,32-34,43,46H,5-8,11,14-22,25,27-28H2,1-4H3/b10-9-,13-12-/t29-,32+,33+,34+,37+,38+,39+,40+/m1/s1 |
InChI Key |
JCTITVWENFVLBV-SIVNAAEPSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
| 39026-39-6 | |
Synonyms |
dexamethasone 21-linoleate dexamethasone linoleate Linoderm |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


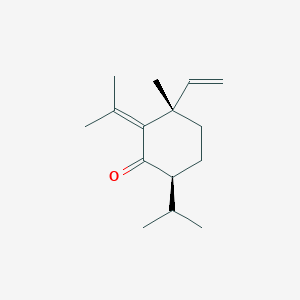

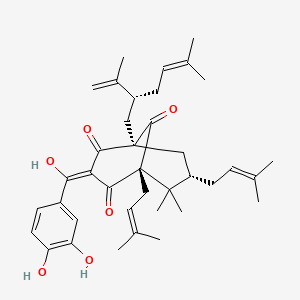
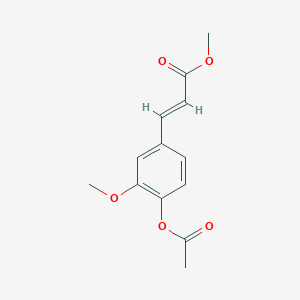



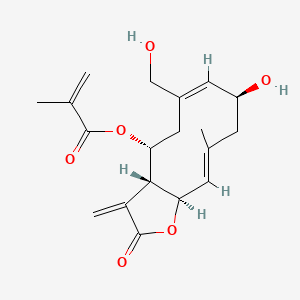
![[(1R,2R,14R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1233006.png)
